6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate
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Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a useful research compound. Its molecular formula is C21H19Cl2N3O5S2 and its molecular weight is 528.42. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
Compounds with thiadiazole groups have been synthesized and tested for their fungicidal activities, particularly against diseases affecting crops such as rice. These studies aim to develop new agrochemicals to protect crops from fungal diseases, contributing to agricultural sustainability and food security (Chen, Li, & Han, 2000).
Anticancer Properties
Research has also focused on the synthesis of compounds with potential anticancer properties. Triazolo-thiadiazoles, for instance, have been evaluated for their antioxidant and anticancer activities, demonstrating cytotoxic effects on cancer cell lines such as HepG2. These findings are crucial for the development of new therapeutic agents against cancer (Sunil et al., 2010).
Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising results as antibacterial agents. Such studies are imperative for addressing the growing concern of antibiotic resistance, highlighting the continuous need for new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Anti-inflammatory and Analgesic Activities
Additionally, compounds derived from thiadiazole pyrazolene anthranilic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds could potentially lead to the development of new medications for treating inflammation and pain, areas of significant interest in pharmaceutical research (Kumar, 2022).
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-13-8-16(27)17(9-30-13)31-19(29)14-7-12(22)5-6-15(14)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFXHQBCYADMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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